Potassium thiocyanate-13C

Übersicht

Beschreibung

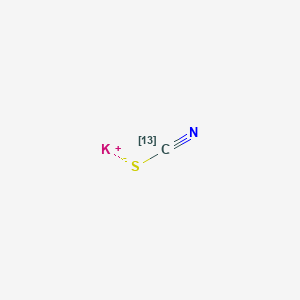

Potassium thiocyanate-13C (CAS: 143827-33-2) is a stable isotope-labeled compound with the molecular formula $^{13}\text{CKNS}$ and a molecular weight of 97.18–98.17 g/mol. It is synthesized by replacing the natural carbon atom in the thiocyanate ion ($ \text{SCN}^- $) with a $^{13}\text{C}$ isotope. This labeling enables its use in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where isotopic tracing is critical for studying reaction mechanisms, metabolic pathways, and molecular interactions . The compound is commercially available with a purity of ≥95% and is supplied by multiple vendors, including Shanghai Zhenzhun Biotechnology and Hubei Guoyun Furui Technology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium thiocyanate-13C can be synthesized by reacting potassium cyanide with elemental sulfur under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of potassium thiocyanate. The isotopic labeling is achieved by using carbon-13 labeled potassium cyanide in the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of isotopically labeled reagents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Oxidation Reactions

KSCN-13C undergoes oxidation in the presence of enzymes or chemical oxidants, forming sulfur- and nitrogen-containing products.

Lactoperoxidase-Catalyzed Oxidation

In enzymatic systems, lactoperoxidase (LPO) catalyzes the oxidation of KSCN-13C using hydrogen peroxide (H₂O₂) as an oxidizing agent :

Key findings include:

-

Intermediate Formation : At low H₂O₂/SCN⁻ ratios (<0.5), an unidentified intermediate precedes OSCN⁻ formation .

-

Degradation Products : OSCN⁻ degrades over days into CO₂, HCO₃⁻, and HCN, with a newly identified thiooxime isomer (SCNO⁻ or SCNOH) .

| Parameter | Observation | Source |

|---|---|---|

| Major product | OSCN⁻ | |

| Critical H₂O₂/SCN⁻ ratio | >0.5 for direct OSCN⁻ formation | |

| Degradation products | CO₂, HCO₃⁻, HCN, SCNO⁻/SCNOH |

Chemical Oxidants

KSCN-13C reacts with strong oxidants like hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) :

Comparative Reactivity with Selenocyanate

KSCN-13C exhibits distinct reactivity compared to selenocyanate (KSeCN) in oxidative systems :

| Parameter | KSCN-13C | KSeCN |

|---|---|---|

| Major oxidant | H₂O₂/HRP | (SeCN)₂ |

| Antibacterial mediator | OSCN⁻ | (SeCN)₂ |

| Potency in aPDT* | Moderate | Higher (several logs) |

*aPDT: Antimicrobial photodynamic therapy .

Reduction Reactions

KSCN-13C can be reduced to hydrogen thiocyanate (HSCN) or ammonium sulfide under strong reducing conditions :

-

Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions

The thiocyanate group in KSCN-13C participates in nucleophilic substitution, forming derivatives like alkyl thiocyanates or isothiocyanates :

-

Solvents : Polar solvents (e.g., DMSO, water) enhance reaction rates.

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry

- Tracer Studies : Potassium thiocyanate-13C is widely used as a tracer in chemical reaction mechanisms and kinetic studies. The isotopic labels enable the tracking of the compound's behavior during reactions, providing insights into reaction pathways and rates.

- Synthesis of Labeled Compounds : It serves as a precursor for synthesizing other isotopically labeled compounds, which are crucial in analytical chemistry.

Biology

- Metabolic Studies : The compound is employed in metabolic research to trace the incorporation of sulfur and nitrogen into biological molecules. For instance, studies have shown its role in sulfur metabolism in plants.

- Enzyme Interactions : this compound can inhibit specific enzymes, such as myeloperoxidase (MPO), which is significant for understanding immune responses and inflammatory processes.

Medicine

- Diagnostic Imaging : The compound is utilized in diagnostic imaging techniques and as a standard in mass spectrometry. Its isotopic labeling enhances the sensitivity of these methods.

- Therapeutic Applications : Research indicates potential therapeutic uses of thiocyanate in managing conditions related to oxidative stress and inflammation.

Environmental Science

- Tracing Environmental Processes : this compound can be used to study sulfur and nitrogen cycling in ecosystems, providing valuable data on nutrient dynamics and pollution tracking.

Case Study 1: Enzyme Interaction

A study investigated the effects of potassium thiocyanate on myeloperoxidase activity in human neutrophils. The results indicated that KSCN significantly inhibited MPO activity, leading to reduced production of hypochlorous acid (HOCl), a potent antimicrobial agent. This suggests potential therapeutic applications for managing inflammatory diseases where MPO activity is detrimental.

Case Study 2: Metabolic Incorporation

In another study focusing on rice seedlings, researchers utilized this compound to trace the uptake and assimilation of thiocyanate into amino acids and other metabolites. The findings revealed that KSCN was effectively incorporated into plant tissues, demonstrating its role in plant sulfur metabolism and highlighting its potential use as a tracer in agricultural studies.

Wirkmechanismus

The mechanism of action of potassium thiocyanate-13C involves its participation in chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of the compound in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being studied .

Vergleich Mit ähnlichen Verbindungen

Potassium Thiocyanate-13C,15N

Key Differences :

- Molecular Structure : This double-labeled variant (CAS: 143673-61-4) incorporates both $^{13}\text{C}$ and $^{15}\text{N}$ isotopes, with the formula $^{13}\text{CK}^{15}\text{NS}$ and a molecular weight of 99.17 g/mol .

- Applications : It is specifically used in dual-isotope tracing experiments, such as analyzing sulfur and nitrogen metabolism, and as a catalyst in one-pot reactions involving dialkyl acetylenedicarboxylates .

- Safety : Similar hazards to this compound (e.g., toxic gas release upon acid contact), but requires stricter handling to preserve isotopic integrity .

Table 1 : Comparison of Isotopic Variants

| Property | This compound | This compound,15N |

|---|---|---|

| Molecular Formula | $^{13}\text{CKNS}$ | $^{13}\text{CK}^{15}\text{NS}$ |

| Molecular Weight (g/mol) | 97.18–98.17 | 99.17 |

| Isotopic Purity | 99 atom % $^{13}\text{C}$ | 99% $^{13}\text{C}$, 98% $^{15}\text{N}$ |

| Primary Use | NMR/MS standards | Dual-isotope tracing, catalysis |

Sodium Thiocyanate-13C

Key Differences :

- Cation : Substitution of potassium ($ \text{K}^+ $) with sodium ($ \text{Na}^+ $) alters solubility and reactivity. Sodium salts generally exhibit higher aqueous solubility, making them preferable in polar solvents .

- Applications : Used in sodium-sensitive biochemical assays and ion-channel studies where potassium interference must be avoided .

Non-Isotopic Potassium Thiocyanate

Key Differences :

- Isotopic Content : Lacks $^{13}\text{C}$ labeling, rendering it unsuitable for isotopic tracing.

- Cost and Availability : Significantly cheaper and widely used in industrial applications (e.g., textile processing, photography) rather than research .

Table 2: Comparison with Non-Isotopic Analog

| Property | This compound | Non-Isotopic Potassium Thiocyanate |

|---|---|---|

| CAS Number | 143827-33-2 | 333-20-0 |

| Molecular Weight (g/mol) | 97.18–98.17 | 97.18 |

| Price (per 10 mg) | ~$1,147 (research grade) | \sim$10 (industrial grade) |

| Key Application | Isotopic tracing, NMR/MS | Industrial synthesis, electroplating |

Biologische Aktivität

Potassium thiocyanate-13C (KSCN-13C) is a stable isotope-labeled compound used extensively in biochemical research. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.

Overview of this compound

This compound is a potassium salt of thiocyanic acid, where the carbon atom is isotopically enriched with carbon-13. This isotopic labeling allows for tracking and quantification in metabolic studies, providing insights into sulfur and nitrogen metabolism in biological systems .

Target of Action : KSCN-13C primarily acts as a substrate or inhibitor for various enzymes. The thiocyanate ion (SCN−) mimics halide ions, influencing physiological processes such as ion transport and enzyme activity .

Mode of Action : The precise mechanisms through which KSCN-13C exerts its effects are not fully elucidated. However, it has been shown to interact with heme-containing enzymes and peroxidases, potentially modulating oxidative stress responses .

Environmental Factors : The biological activity of KSCN-13C can be influenced by environmental conditions such as pH and temperature. For instance, higher pH levels can inhibit its effectiveness due to changes in solubility and reactivity .

Biological Activity and Applications

KSCN-13C has several notable biological activities:

- Metabolic Tracing : It is utilized in metabolic studies to trace the incorporation of sulfur and nitrogen into biomolecules. This application is crucial for understanding metabolic pathways in various organisms .

- Antimicrobial Properties : Research indicates that thiocyanate ions possess antimicrobial properties, particularly against pathogens like Pseudomonas aeruginosa. This effect may relate to their ability to modulate host defense mechanisms .

- Cell Viability : Studies have shown that KSCN can enhance cell viability under certain conditions, acting as a protective agent against oxidative damage . For example, human umbilical vein endothelial cells (HUVEC) exposed to hypothiocyanite (HOSCN) demonstrated increased survival rates compared to untreated controls .

- Toxicological Studies : KSCN has been implicated in cases of poisoning, highlighting its potential toxicity at high concentrations. For instance, acute ingestion can lead to severe health consequences, including neurological symptoms and death .

Case Study 1: Acute Poisoning

A recent report detailed a case of a 44-year-old man who died from acute potassium thiocyanate poisoning after ingesting an unknown quantity. Postmortem analysis revealed high levels of thiocyanate in blood samples, emphasizing the compound's lethal potential when misused .

Case Study 2: Therapeutic Potential

In cystic fibrosis research, KSCN has shown promise as a therapeutic agent that may improve lung function by modulating inflammatory responses. Patients treated with thiocyanate exhibited improved pulmonary function metrics, supporting its role in host defense mechanisms .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound | Isotopic Labeling | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | C-13 | Metabolic tracing, antimicrobial | Moderate (LD50 854 mg/kg) |

| Potassium Thiocyanate | None | Antimicrobial, historical hypertension | Moderate (LD50 854 mg/kg) |

| Sodium Thiocyanate | None | Similar to KSCN | Moderate |

Q & A

Basic Research Questions

Q. What are the critical isotopic properties of Potassium Thiocyanate-¹³C, and how do they enhance its utility in tracer studies?

Potassium Thiocyanate-¹³C contains a carbon-13 isotope at the thiocyanate group, enabling precise tracking in metabolic, kinetic, or structural studies via techniques like NMR or mass spectrometry. The ¹³C label reduces signal splitting in NMR, improving resolution for tracking reaction pathways or molecular interactions . Isotopic purity (>99%) is essential to minimize background noise in quantitative analyses, requiring verification through isotopic ratio mass spectrometry (IRMS) or nuclear magnetic resonance spectroscopy (NMR) .

Q. What methodologies ensure the synthesis and characterization of Potassium Thiocyanate-¹³C with high isotopic purity?

Synthesis typically involves isotopic exchange or labeled precursor incorporation, followed by purification via recrystallization or chromatography. Characterization requires:

- Elemental analysis to confirm stoichiometry.

- ¹³C NMR to verify isotopic labeling position and purity.

- Mass spectrometry (e.g., ESI-MS) to detect isotopic enrichment (>99%) . Document protocols rigorously to ensure reproducibility, adhering to guidelines for experimental detail in analytical chemistry .

Q. Which analytical techniques are most effective for quantifying isotopic enrichment in Potassium Thiocyanate-¹³C?

- Isotope Ratio Mass Spectrometry (IRMS) : Provides precise ¹³C/¹²C ratios.

- High-Resolution NMR : Detects chemical shifts specific to ¹³C-labeled positions.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies isotopic distribution in complex matrices. Cross-validate results using multiple techniques to address instrument-specific biases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic distribution data when using Potassium Thiocyanate-¹³C in multi-step reactions?

Contradictions often arise from side reactions or isotopic dilution. Mitigation strategies include:

- Control experiments with unlabeled thiocyanate to identify side products.

- Kinetic modeling to track ¹³C incorporation rates.

- Statistical error analysis (e.g., Monte Carlo simulations) to quantify uncertainty in isotopic measurements .

Q. What experimental designs optimize the study of kinetic isotope effects (KIEs) using Potassium Thiocyanate-¹³C?

- Parallel reactions : Compare labeled vs. unlabeled compound kinetics under identical conditions.

- Temperature-variable studies : Isolate thermodynamic vs. kinetic contributions to KIEs.

- Computational support : Use density functional theory (DFT) to predict isotope effects on transition states . Ensure reaction quench points are timed precisely to capture intermediate steps .

Q. How does the solvent environment influence the stability and reactivity of Potassium Thiocyanate-¹³C in non-aqueous systems?

Polar aprotic solvents (e.g., DMSO) enhance thiocyanate nucleophilicity but may accelerate decomposition. Monitor stability via:

- UV-Vis spectroscopy to track absorbance changes.

- Conductivity measurements to detect ionic dissociation.

- Long-term storage tests under inert atmospheres to prevent oxidation .

Q. What strategies mitigate isotopic cross-contamination when handling Potassium Thiocyanate-¹³C in shared laboratory settings?

- Dedicated glassware : Avoid reuse with unlabeled compounds.

- Environmental controls : Use gloveboxes or fume hoods with HEPA filtration.

- Validation protocols : Regularly test equipment surfaces for ¹³C residue via swab tests and MS analysis .

Q. Methodological Challenges and Solutions

Q. How should researchers design experiments to account for the isotopic mass difference in Potassium Thiocyanate-¹³C during metabolic flux analysis?

- Calibration curves : Use internal standards with known ¹³C concentrations.

- Compartmental modeling : Adjust for mass-dependent transport rates in biological systems.

- Time-resolved sampling : Capture transient isotopic enrichment phases .

Q. What computational tools are recommended for modeling the vibrational spectra of ¹³C-labeled thiocyanate in coordination complexes?

- Gaussian or ORCA : Simulate IR/Raman spectra with isotopic substitution.

- Crystal field theory models : Predict ligand field splitting in transition metal complexes. Validate simulations against experimental spectra obtained via FTIR or Raman microscopy .

Q. How can isotopic scrambling be detected and corrected in studies using Potassium Thiocyanate-¹³C under high-temperature conditions?

Eigenschaften

IUPAC Name |

potassium;azanylidyne(113C)methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYHKDIALBAK-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635684 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143827-33-2 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiocyanate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.